Cas no 2382282-90-6 ((1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid)
![(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2382282-90-6x500.png)
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid
- 2382282-90-6
- F89330
- (1R,3R,4R)-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- (1R,3R,4R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- CS-0057678
- (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylicacid
- (1R,3R,4R)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- 1290626-50-4
- (3S)-2-(TERT-BUTOXYCARBONYL)-5,5-DIFLUORO-2-AZABICYCLO[2.2.2]OCTANE-3-CARBOXYLIC ACID
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- インチ: 1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-7-4-5-8(9(16)10(17)18)13(14,15)6-7/h7-9H,4-6H2,1-3H3,(H,17,18)/t7-,8-,9-/m1/s1
- InChIKey: BOLCEYWUYSTOAK-IWSPIJDZSA-N
- SMILES: [C@@]12([H])CC[C@@]([H])(C(F)(F)C1)[C@H](C(O)=O)N2C(OC(C)(C)C)=O
計算された属性
- 精确分子量: 291.12821441g/mol
- 同位素质量: 291.12821441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 433
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- XLogP3: 2.4
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1317546-250mg |
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
2382282-90-6 | 97% | 250mg |
$605 | 2025-02-26 | |
1PlusChem | 1P023Q3V-100mg |
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
2382282-90-6 | 95% | 100mg |
$339.00 | 2024-05-22 | |
Ambeed | A1376926-250mg |
(1R,3R,4R)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
2382282-90-6 | 97% | 250mg |
$695.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3735-1g |
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
2382282-90-6 | 97% | 1g |
¥6600.0 | 2024-04-22 | |
Aaron | AR023QC7-250mg |
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
2382282-90-6 | 97% | 250mg |
$560.00 | 2025-02-13 | |
Aaron | AR023QC7-100mg |
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
2382282-90-6 | 97% | 100mg |
$336.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1317546-1g |
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
2382282-90-6 | 97% | 1g |
$1240 | 2025-02-26 | |
eNovation Chemicals LLC | Y1317546-250mg |
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
2382282-90-6 | 97% | 250mg |
$605 | 2025-02-25 | |
eNovation Chemicals LLC | Y1317546-500mg |
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
2382282-90-6 | 97% | 500mg |
$865 | 2025-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3735-500MG |
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
2382282-90-6 | 97% | 500MG |
¥ 4,620.00 | 2023-04-07 |
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid 関連文献
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acidに関する追加情報
Introduction to (1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS No. 2382282-90-6)
(1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS No. 2382282-90-6) is a highly specialized compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclo compounds and is characterized by its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the difluoro substitution on the azabicyclo ring. These features make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide and amino acid chemistry. It effectively blocks the reactivity of the amino group, allowing for selective functionalization of other parts of the molecule. The presence of this group in (1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid provides synthetic chemists with a powerful tool for controlling reactivity and selectivity during multi-step syntheses.
The difluoro substitution on the azabicyclo ring is another key feature of this compound. Fluorine atoms are known for their unique electronic and steric properties, which can significantly influence the biological activity and pharmacokinetic properties of molecules. In particular, difluoro substitution can enhance metabolic stability and improve binding affinity to target proteins, making this compound an attractive candidate for drug discovery and development.
Recent research has highlighted the importance of azabicyclo compounds in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry (JMC) demonstrated that azabicyclo compounds with similar structural features to (1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid exhibited potent activity against various targets, including G protein-coupled receptors (GPCRs) and ion channels. These findings underscore the potential of this compound as a lead structure for developing novel therapeutic agents.
In addition to its potential as a drug candidate, (1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is also valuable as an intermediate in the synthesis of other bioactive molecules. The Boc protecting group can be selectively removed under mild conditions, allowing for further functionalization of the amino group without affecting other parts of the molecule. This versatility makes it an attractive choice for synthetic chemists working on complex natural products or small molecule libraries.
The synthesis of (1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has been reported in several scientific publications. One notable method involves a sequence of reactions starting from commercially available starting materials and employing advanced synthetic techniques such as asymmetric synthesis and transition metal-catalyzed reactions. The high enantiomeric purity achieved in these syntheses is crucial for ensuring the biological activity and safety of the final product.
In terms of applications, this compound has shown promise in various areas of pharmaceutical research. For example, it has been used as a building block in the synthesis of inhibitors targeting specific enzymes involved in disease pathways. One study published in Bioorganic & Medicinal Chemistry Letters (BMCL) reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme implicated in cancer progression. This finding highlights the potential of (1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid as a scaffold for developing anti-cancer drugs.
Beyond its use in drug discovery, this compound also has applications in chemical biology research. Its unique structural features make it an ideal candidate for studying protein-protein interactions and other biological processes at the molecular level. By incorporating this compound into designed probes or inhibitors, researchers can gain valuable insights into complex biological systems and identify new therapeutic targets.
In conclusion, (1R,3R,4R)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS No. 2382282-90-6) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive choice for developing novel therapeutic agents and advancing our understanding of biological processes at the molecular level.
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